molecular formula C12H17NO6S B13767734 Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- CAS No. 68039-15-6

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-

Cat. No.: B13767734
CAS No.: 68039-15-6
M. Wt: 303.33 g/mol
InChI Key: OVVZJBVGJCOWFB-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- is a chemical compound with the molecular formula C10H13NO4S. This compound is known for its unique structure, which includes a sulfonyl group, a hydroxyethyl group, and two methoxy groups attached to a phenyl ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- typically involves the reaction of 2,5-dimethoxyphenylamine with chloroacetyl chloride to form an intermediate. This intermediate is then reacted with sodium hydroxide and 2-hydroxyethanesulfonyl chloride to yield the final product. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include steps such as purification through recrystallization or chromatography to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The methoxy groups can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyethyl)-: Similar in structure but lacks the sulfonyl and methoxy groups.

    N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: Contains a phenoxy group instead of a sulfonyl group.

    N-(2-hydroxyethyl)acetamide: Lacks the phenyl ring and methoxy groups.

Uniqueness

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

68039-15-6

Molecular Formula

C12H17NO6S

Molecular Weight

303.33 g/mol

IUPAC Name

N-[4-(2-hydroxyethylsulfonyl)-2,5-dimethoxyphenyl]acetamide

InChI

InChI=1S/C12H17NO6S/c1-8(15)13-9-6-11(19-3)12(7-10(9)18-2)20(16,17)5-4-14/h6-7,14H,4-5H2,1-3H3,(H,13,15)

InChI Key

OVVZJBVGJCOWFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)CCO)OC

Origin of Product

United States

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